![molecular formula C9H22Cl2N2 B1472154 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803580-87-1](/img/structure/B1472154.png)

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

Übersicht

Beschreibung

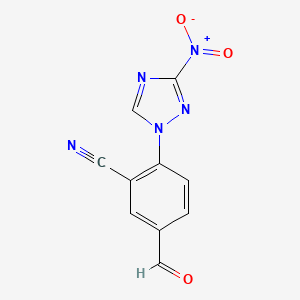

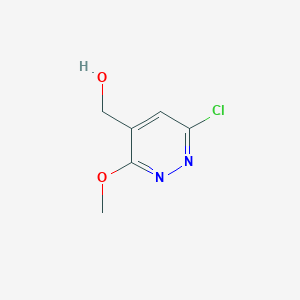

“2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is also known as 2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine; dihydrochloride .

Molecular Structure Analysis

The molecular structure of “2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride” consists of 9 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings serve as a scaffold in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional molecule coverage. This review emphasizes the role of pyrrolidine and its derivatives in generating bioactive molecules with selective target engagement. It details synthetic strategies and structure-activity relationships (SAR), showcasing the importance of stereoisomerism and substituent orientation for diverse biological profiles in drug candidates (Li Petri et al., 2021).

Arylmethylidenefuranones and Pyrrolidines

The reactivity of arylmethylidenefuranones with various nucleophiles, including heterocyclic amines, is systematized. This review explores the synthesis of cyclic and heterocyclic compounds, demonstrating the versatility of pyrrolidine derivatives in generating a broad array of structures, such as pyrrolones, through specific reactions (Kamneva et al., 2018).

Propargylic Alcohols to Pyridines and Isoquinolines

Propargylic alcohols offer a unique route to construct pyridine and isoquinoline derivatives, important structures in medicinal chemistry. This review outlines the approaches for synthesizing these heterocycles from propargylic alcohols, underscoring the synthetic utility of the pyrrolidine backbone in accessing complex cyclic systems (Mishra et al., 2022).

Chiral Sulfinamides in N-Heterocycle Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, are highlighted for their role in the asymmetric synthesis of N-heterocycles, such as pyrrolidines. This review showcases the use of sulfinimines derived from tert-butanesulfinamide in creating structurally diverse and biologically relevant heterocycles, illustrating the potential of pyrrolidine derivatives in natural product and therapeutic compound synthesis (Philip et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on the known activities of similar compounds, it may influence several pathways, leading to downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride . .

Eigenschaften

IUPAC Name |

2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORRLVVRSTCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

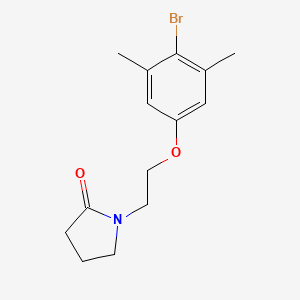

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)

![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)